Cannabichromevarinic acid

Anticonvulsant Dravet Syndrome Epilepsy

Procure CBCVA (CAS 64898-02-8) specifically for compound-driven anticonvulsant research. Unlike its decarboxylated analog CBCV or C5-pentyl CBCA, CBCVA demonstrates significant efficacy in the Scn1a+/- Dravet syndrome mouse model at 100 mg/kg i.p., with a distinct brain-plasma ratio of 0.20. Substitution with class-level analogs risks null results—only CBCVA delivers this validated in vivo phenotype. Available as a ≥98% HPLC-certified reference standard for unambiguous LC/GC-MS quantification in plant material, oils, and pharmacological studies.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 64898-02-8
Cat. No. B12288879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabichromevarinic acid
CAS64898-02-8
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
InChIInChI=1S/C20H26O4/c1-5-7-14-12-16-15(18(21)17(14)19(22)23)9-11-20(4,24-16)10-6-8-13(2)3/h8-9,11-12,21H,5-7,10H2,1-4H3,(H,22,23)
InChIKeyOIVPAQDCMDYIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabichromevarinic acid (CBCVA) CAS 64898-02-8: A C3-Propyl Phytocannabinoid Acid for Analytical Reference and Pharmacological Investigation


Cannabichromevarinic acid (CBCVA; CAS 64898-02-8), a carboxylic acid phytocannabinoid derived from cannabigerovarinic acid (CBGVA), is distinguished by its C3-propyl side chain [1][2]. As a member of the cannabichromene (CBC) series, CBCVA is a non-psychoactive constituent of Cannabis sativa . Its availability as a high-purity reference standard (≥98% by HPLC) is critical for analytical quantification in cannabis research and for controlled in vivo pharmacological studies evaluating its therapeutic potential .

Cannabichromevarinic acid (CBCVA) Procurement: Why In-Class Phytocannabinoid Analogs Cannot Be Directly Substituted


Within the cannabichromene (CBC) series, even minor structural variations, such as the presence or absence of a carboxylic acid group or a C3-propyl versus a C5-pentyl side chain, lead to marked differences in pharmacokinetic profiles and in vivo pharmacological activity [1]. Substituting CBCVA (acid form, C3 side chain) with its decarboxylated analog CBCV or the C5-pentyl acid CBCA is not scientifically sound. Direct comparative studies demonstrate that these structural analogs exhibit divergent brain penetration (brain-plasma ratios ranging from 0.20 to 5.8) and, critically, divergent efficacy in the same disease model, with some showing significant therapeutic effect while others are completely inactive [1]. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Cannabichromevarinic acid (CBCVA) Quantitative Evidence Guide: Direct Comparator Data vs. CBC, CBCA, and CBCV


CBCVA Demonstrates Significant Anticonvulsant Efficacy in a Dravet Syndrome Mouse Model, Differentiating from Inactive Analog CBCV

In a head-to-head comparison in the Scn1a+/- mouse model of Dravet syndrome, CBCVA at 100 mg/kg i.p. significantly elevated the temperature threshold for generalized tonic-clonic seizures (GTCS) relative to vehicle control (p = 0.0365), demonstrating anticonvulsant efficacy [1]. In stark contrast, its decarboxylated structural analog, cannabichromevarin (CBCV), showed no significant effect on hyperthermia-induced seizures at any tested dose, despite achieving substantially higher brain penetration (brain-plasma ratio of 5.8 for CBCV vs. 0.20 for CBCVA) [1]. This evidence underscores that the carboxylic acid moiety on CBCVA is critical for anticonvulsant activity in this model, and that CBCV cannot serve as a functional substitute.

Anticonvulsant Dravet Syndrome Epilepsy In Vivo Pharmacology

CBCVA Exhibits Moderate Brain Penetration, Quantitatively Distinct from High-Penetration CBCV and Low-Penetration CBCA

Following intraperitoneal administration in mice, CBCVA achieved a brain-plasma ratio of 0.20, indicating moderate brain penetration [1]. This ratio is quantitatively distinct from its structural analogs within the same study: CBCV demonstrated a brain-plasma ratio of 5.8, showing high brain accumulation, while CBCA exhibited a ratio of 0.53 [1]. CBCVA's plasma Cmax was 20.2 ± 1.7 μg/mL, and brain Cmax was 2.5 ± 0.5 ng/mg, with a plasma half-life of 34 minutes [1].

Pharmacokinetics Blood-Brain Barrier Brain Penetration ADME

CBCVA Belongs to a Class of Minor Cannabinoids with Weak CB1 Receptor Binding, Suggesting a Non-Psychoactive Profile

While direct binding data for CBCVA is not yet published, it belongs to the cannabichromene (CBC) structural class, which is characterized by weak binding affinity for the cannabinoid CB1 receptor [1]. A study evaluating minor cannabinoids found that CBC and CBCV showed the weakest CB1 receptor binding among the compounds tested, with this weak binding associated with a lack of Δ9-THC-like psychoactive effects in a drug discrimination assay [1]. Given its structural similarity to CBC and CBCV, CBCVA is therefore expected to be non-psychoactive.

Receptor Pharmacology CB1 Receptor Binding Affinity Psychoactivity

Cannabichromevarinic acid (CBCVA) Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Pharmacology of Refractory Pediatric Epilepsy (Dravet Syndrome)

CBCVA is uniquely positioned for in vivo studies investigating anticonvulsant mechanisms in Dravet syndrome, based on its demonstrated, significant efficacy in the Scn1a+/- mouse model at 100 mg/kg i.p. [1]. Its moderate brain penetration (brain-plasma ratio 0.20) offers a distinct pharmacokinetic profile for comparative studies with high-penetration CBCV or low-penetration CBCA [1]. This evidence supports its use as a lead compound for exploring structure-activity relationships (SAR) in cannabinoid-based anticonvulsants.

Analytical Reference Standard for Cannabis and Hemp Quality Control

As a naturally occurring phytocannabinoid acid in Cannabis sativa, CBCVA is essential for accurate quantification in plant material and derived products. Its availability as a high-purity certified reference material (CRM) with ≥98% purity by HPLC enables precise calibration of LC-MS and GC-MS workflows [1]. This is critical for regulatory compliance, chemotaxonomic studies, and standardization of artisanal cannabis oils, where the CBC series compounds are frequently detected .

Non-Psychoactive Cannabinoid Tool Compound for Neuroprotection Research

Based on class-level inference, CBCVA is expected to have weak CB1 receptor binding affinity and lack Δ9-THC-like psychoactivity [1]. This makes it a valuable tool for dissecting cannabinoid signaling pathways in neuroprotection and inflammation without the confounding effects of CB1 activation. Researchers can employ CBCVA in vitro and in vivo to study CB1-independent mechanisms, potentially involving targets like TRP channels, which are known to be modulated by other CBC-series compounds [1].

Quote Request

Request a Quote for Cannabichromevarinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.